![molecular formula C13H16N2O3 B12583133 2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]- CAS No. 646071-98-9](/img/structure/B12583133.png)
2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes an acetylamino group and a hydroxyphenyl group, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-propenamide with an acetylamino group and a hydroxyphenyl group under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of new derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various purposes.
Biology: In biological research, the compound may be used to study enzyme interactions, protein binding, and other biochemical processes.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and therapeutic applications.
Industry: In industrial applications, the compound can be used in the production of polymers, coatings, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]- include:
2-(4-Hydroxyphenyl)ethyl-6′-O-sinapoyl-β-D-glucopyranoside: A natural compound with similar structural features.
2-Acetylamino-3-(4-hydroxyphenyl)propionic acid sodium salt:
Uniqueness
What sets 2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]- apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
646071-98-9 |
|---|---|
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C13H16N2O3/c1-9(15-10(2)16)13(18)14-8-7-11-3-5-12(17)6-4-11/h3-6,17H,1,7-8H2,2H3,(H,14,18)(H,15,16) |
InChI-Schlüssel |
USEGPMXTEKYCHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(=C)C(=O)NCCC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


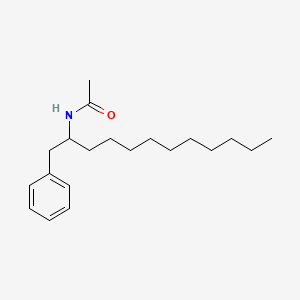
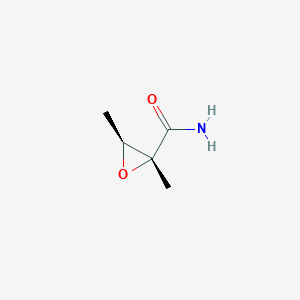
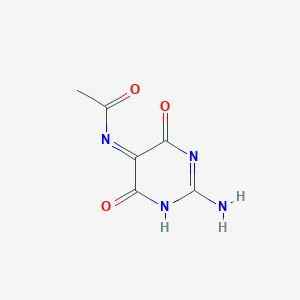
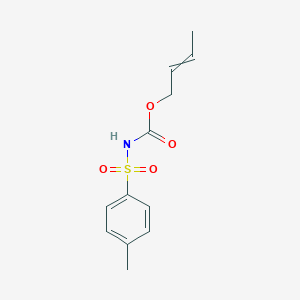

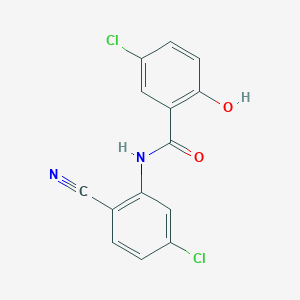

![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
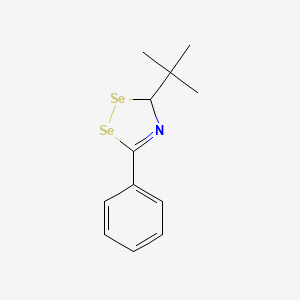
![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)

![2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B12583142.png)
![N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine](/img/structure/B12583144.png)
